molecular formula C23H20ClN3O B1663176 brd2761 CAS No. 713491-57-7

brd2761

Cat. No.: B1663176
CAS No.: 713491-57-7
M. Wt: 389.9 g/mol
InChI Key: AYLNNOFJYOLIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brd2761 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution with Ethylphenyl and Pyridin-2-ylamino Groups: The final step involves the substitution of the chloro group with the ethylphenyl and pyridin-2-ylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

brd2761 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts, solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

brd2761 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of brd2761 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, brd2761 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

713491-57-7

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

5-chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C23H20ClN3O/c1-2-15-8-10-16(11-9-15)21(27-20-7-3-4-12-25-20)18-14-19(24)17-6-5-13-26-22(17)23(18)28/h3-14,21,28H,2H2,1H3,(H,25,27)

InChI Key

AYLNNOFJYOLIGI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4

Synonyms

5-Chloro-7-((4-ethylphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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